

# 4-Chloro-3,5-dimethylbenzoic acid chemical properties

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## Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylbenzoic acid

Cat. No.: B1601072

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An In-Depth Technical Guide to the Chemical Properties and Applications of **4-Chloro-3,5-dimethylbenzoic Acid**

This guide provides a comprehensive technical overview of **4-Chloro-3,5-dimethylbenzoic acid**, a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. By leveraging established principles of organic chemistry and data from closely related analogues, this document offers field-proven insights into its synthesis, reactivity, and characterization, designed for professionals in drug development and chemical research.

## Core Physicochemical & Structural Properties

**4-Chloro-3,5-dimethylbenzoic acid** is a solid crystalline compound. Its structure features a benzoic acid core, with a chlorine atom at position 4 and two activating methyl groups at positions 3 and 5. This specific substitution pattern dictates its electronic properties, reactivity, and steric profile, making it a unique building block in organic synthesis.

The core properties are summarized below:

Property	Value	Source / Reference
CAS Number	90649-78-8	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	184.62 g/mol	<a href="#">[1]</a>
Melting Point	115 °C	<a href="#">[1]</a>
Boiling Point	311.3 °C (Predicted)	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid	Inferred from related compounds
Solubility	Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane.	Inferred from <a href="#">[2]</a> <a href="#">[3]</a>

## Spectroscopic Profile & Characterization

Definitive characterization of **4-Chloro-3,5-dimethylbenzoic acid** relies on a combination of spectroscopic techniques. While a publicly available, experimentally verified spectrum for this specific molecule is not readily available, a highly accurate profile can be predicted based on established chemical shift principles and data from analogous structures like 4-chloro-3-methylbenzoic acid and 3,5-dimethylbenzoic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent, as are the six protons of the two methyl groups.

**Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity
~11-13	Singlet (broad)
~7.8-8.0	Singlet
~2.3-2.4	Singlet

- Causality: The downfield shift of the carboxylic proton is characteristic of its acidic nature. The aromatic protons are expected to appear as a singlet due to their chemical equivalence. The methyl protons appear in the typical alkyl region.

$^{13}\text{C}$  NMR: The carbon spectrum will reflect the molecule's symmetry, showing fewer signals than the total number of carbon atoms.

**Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~170-172	Carboxylic Acid (-COOH)
~139-141	Aromatic (C-CH <sub>3</sub> ) x 2
~134-136	Aromatic (C-Cl)
~130-132	Aromatic (C-H) x 2
~128-130	Aromatic (C-COOH)
~20-22	Methyl (-CH <sub>3</sub> ) x 2

- Causality: The carboxyl carbon is the most deshielded. The aromatic carbons' shifts are influenced by their attached substituents; carbons bonded to the electron-donating methyl groups and the electron-withdrawing chloro group will have distinct, predictable shifts based on established substituent effects<sup>[4][5]</sup>.

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid functional group.

#### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
2500-3300 (broad)	O-H stretch (Carboxylic acid dimer)
~1700-1720	C=O stretch (Carboxylic acid)
~1600, ~1475	C=C stretches (Aromatic ring)
~1200-1300	C-O stretch
~700-800	C-Cl stretch

## Mass Spectrometry (MS)

Under electron ionization (EI), the molecule will fragment in a predictable manner. The molecular ion peak ( $M^+$ ) should be observable.

#### Expected Mass Spectrometry

#### Fragmentation

m/z Value	Proposed Fragment
184/186	$[C_9H_9ClO_2]^+$
169/171	$[M - CH_3]^+$
139	$[M - COOH]^+$
104	$[C_8H_8]^+$
77	$[C_6H_5]^+$

## Synthesis & Purification Workflow

There are two primary, field-proven strategies for the synthesis of **4-Chloro-3,5-dimethylbenzoic acid**: oxidation of the corresponding chloro-xylene or direct chlorination of

dimethylbenzoic acid. The oxidation route is often preferred to avoid issues with regioselectivity during the chlorination of an activated ring.

## Protocol: Oxidation of 4-Chloro-1,3,5-trimethylbenzene (Chloromesitylene)

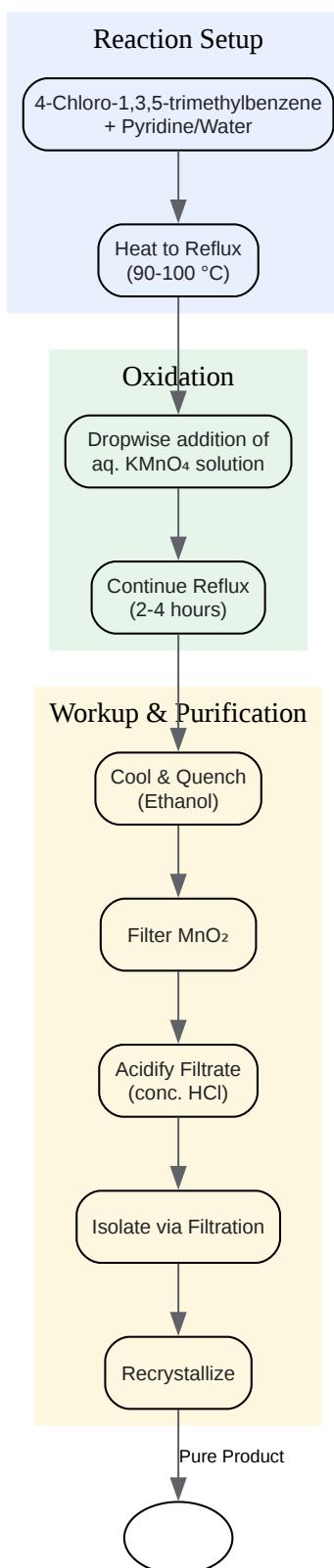
This protocol is adapted from established methods for the oxidation of alkylbenzenes to carboxylic acids, such as the synthesis of 4-chloro-3,5-dimethoxybenzoic acid[6]. Potassium permanganate (KMnO<sub>4</sub>) is a robust and effective oxidizing agent for this transformation.

### Step-by-Step Methodology:

- **Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 4-Chloro-1,3,5-trimethylbenzene (1.0 eq) with a 2:1 mixture of pyridine and water.
- **Heating:** Heat the mixture to reflux (~90-100 °C) with vigorous stirring.
- **Oxidant Addition:** Prepare a solution of potassium permanganate (KMnO<sub>4</sub>, ~4.0 eq) in hot water. Add this solution dropwise to the refluxing reaction mixture over 2-3 hours. The purple color of the permanganate will disappear as it is consumed.
- **Reaction Completion:** After the addition is complete, continue to heat at reflux for an additional 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO<sub>2</sub>) will form.
- **Workup - Part 1 (Quenching & Filtration):** Cool the reaction mixture to room temperature. Add a small amount of ethanol to quench any excess KMnO<sub>4</sub>. Filter the mixture through a pad of Celite to remove the MnO<sub>2</sub> precipitate, washing the filter cake with hot water.
- **Workup - Part 2 (Acidification & Extraction):** Combine the filtrate and washes. If pyridine was used, remove it via distillation. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of **4-Chloro-3,5-dimethylbenzoic acid** will form.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

- Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure acid.

Diagram: Synthesis Workflow via Oxidation



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Caption: General workflow for the synthesis of **4-Chloro-3,5-dimethylbenzoic acid**.

## Chemical Reactivity

The reactivity of **4-Chloro-3,5-dimethylbenzoic acid** is governed by two main features: the carboxylic acid group and the substituted aromatic ring.

### Reactions of the Carboxylic Acid Group

The -COOH group undergoes standard transformations, making it a versatile handle for building more complex molecules.

- **Esterification:** Reacts with alcohols under acidic catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>, TsOH) in a Fischer esterification to form the corresponding esters. The reaction is an equilibrium, often requiring removal of water to drive it to completion[7].
- **Amide Bond Formation:** This is a cornerstone reaction in drug development. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride, followed by reaction with a primary or secondary amine[8]. Alternatively, direct coupling with an amine can be achieved using standard coupling reagents (e.g., DCC, EDC, HATU)[9][10].
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol (4-Chloro-3,5-dimethylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).

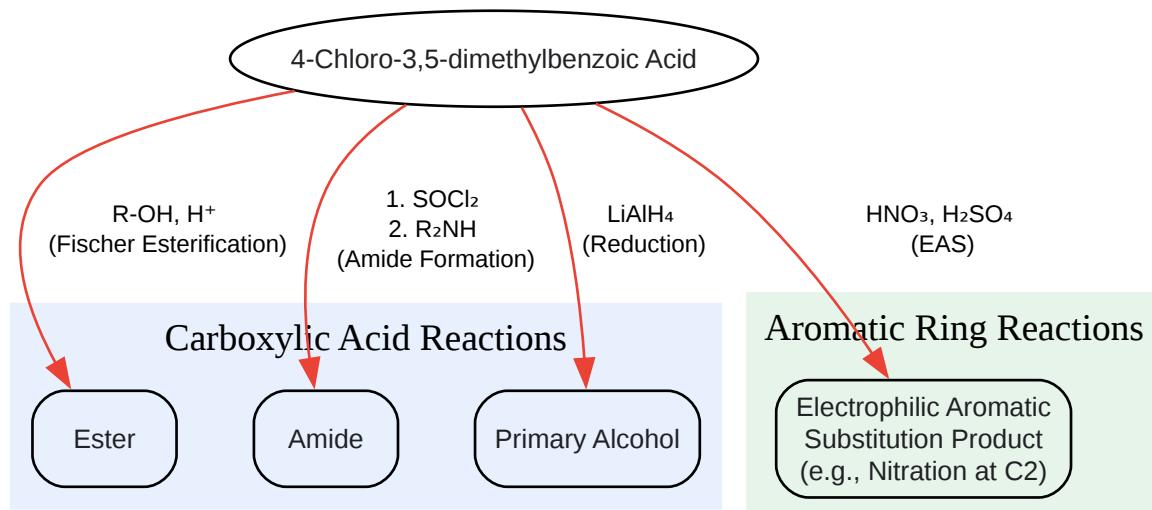
### Reactivity of the Aromatic Ring

The aromatic ring's reactivity towards electrophilic aromatic substitution (EAS) is influenced by the combined electronic effects of its substituents.

- **Directing Effects:** The two methyl groups are ortho-, para-directing and strongly activating. The chlorine atom is also ortho-, para-directing but is deactivating. The carboxylic acid group is meta-directing and strongly deactivating[11][12].
- **Overall Reactivity:** The position available for substitution is C2 (equivalent to C6). This position is ortho to one methyl group and meta to the other methyl group, the chloro group, and the carboxyl group. The strong activating effect of the methyl groups likely dominates,

making the ring more susceptible to EAS than unsubstituted benzoic acid, with substitution directed to the C2/C6 position.

Diagram: Key Chemical Reactions



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Caption: Core reactivity pathways for **4-Chloro-3,5-dimethylbenzoic acid**.

## Analytical Characterization

To ensure purity and confirm identity, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile derivatives.

## High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is ideal for analyzing this compound.

- Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.
- Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., ~240-254 nm).

- Justification: This method effectively separates the nonpolar analyte from more polar impurities. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis by GC can be challenging due to the low volatility and high polarity of the carboxylic acid. Derivatization is often required.

- Derivatization: The acid can be converted to its more volatile methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using a reagent like MTBSTFA)[2].
- GC Conditions: A nonpolar capillary column (e.g., DB-5ms) is suitable. The temperature program would start at a low temperature (~100 °C) and ramp up to a higher temperature (~250-280 °C) to ensure elution.
- MS Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern discussed in Section 2.

## Safety & Handling

As a halogenated aromatic carboxylic acid, **4-Chloro-3,5-dimethylbenzoic acid** should be handled with appropriate care in a laboratory setting. Based on safety data for structurally similar compounds, the following precautions are mandated.

- Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system[1][13][14].
- Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a well-ventilated area or a chemical fume hood.
- Handling: Avoid creating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents.

## Conclusion

**4-Chloro-3,5-dimethylbenzoic acid** is a valuable synthetic intermediate with a well-defined chemical profile. Its properties are a direct consequence of the interplay between the carboxylic acid function and the electronic and steric effects of the chloro and dimethyl substituents on the aromatic ring. The protocols and data presented in this guide, derived from established chemical principles and analysis of related structures, provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery and chemical development programs.

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